3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol
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Overview
Description
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol is a chemical compound with the molecular formula C20H22O2 It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 2’ positions
Preparation Methods
The synthesis of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol typically involves the hydrogenation of binaphthalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and reactor designs can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for the treatment of various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol can be compared with other similar compounds, such as:
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
2,2’-Binaphthol: Contains hydroxyl groups at the 2 and 2’ positions but lacks the hydrogenation of the naphthalene rings, leading to different physical and chemical properties.
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-dione:
The uniqueness of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
651059-66-4 |
---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2 |
InChI Key |
SKNUNFAQKFFNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O |
Origin of Product |
United States |
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